molecular formula C12H17BrN2O2 B12097460 tert-Butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate

tert-Butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate

Cat. No.: B12097460
M. Wt: 301.18 g/mol
InChI Key: KPRNIARBGGDHDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate: is an organic compound with the molecular formula C12H17BrN2O2. This compound is notable for its use in various chemical and pharmaceutical research applications due to its unique structure, which includes a bromopyridine moiety and a tert-butyl carbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromopyridine and tert-butyl carbamate.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Procedure: The 5-bromopyridine is first activated by the base, followed by the addition of tert-butyl carbamate. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve more scalable methods, including continuous flow synthesis. This approach allows for better control over reaction conditions and improved yields.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the pyridine ring can undergo nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the carbamate group.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or THF.

    Oxidation: Mild oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted pyridines can be obtained.

    Hydrolysis Products: The primary amine and tert-butanol are the major products of hydrolysis.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate is used as a building block for the synthesis of more complex molecules. Its bromopyridine moiety allows for further functionalization, making it valuable in the development of new chemical entities.

Biology

In biological research, this compound can be used to study the interactions of pyridine derivatives with biological targets. Its structure allows for modifications that can enhance binding affinity and specificity.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore. It can be used to design new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound is used in the synthesis of agrochemicals and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various production processes.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromopyridine moiety can interact with aromatic residues in the binding site, while the carbamate group can form hydrogen bonds, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1-(4-bromopyridin-2-yl)ethyl)carbamate
  • tert-Butyl (1-(3-bromopyridin-2-yl)ethyl)carbamate
  • tert-Butyl (1-(2-bromopyridin-2-yl)ethyl)carbamate

Uniqueness

tert-Butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate is unique due to the position of the bromine atom on the pyridine ring. This specific positioning can influence the compound’s reactivity and binding properties, making it distinct from other bromopyridine derivatives.

Biological Activity

Introduction

tert-Butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate, also known as (S)-tert-Butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate, is a compound with significant potential in medicinal chemistry. Its molecular formula is C12H17BrN2O2C_{12}H_{17}BrN_2O_2, and it has garnered attention due to its biological activity against various targets, particularly in cancer research and drug development.

Chemical Properties

  • CAS Number : 915720-71-7
  • Molecular Weight : 301.18 g/mol
  • Molecular Structure : The compound features a brominated pyridine ring, which is crucial for its biological interactions.

Biological Activity

The biological activity of this compound can be summarized through its interactions with various biological systems:

  • Inhibition of Protein Targets :
    • This compound has been studied for its inhibitory effects on mutant forms of protein tyrosine kinases, which are often implicated in cancer progression. Specifically, it has shown effectiveness against the platelet-derived growth factor receptor alpha (PDGFRA) .
    • The compound's structure allows it to interact with the active sites of these kinases, leading to reduced cell proliferation in tumor models.
  • Anticancer Activity :
    • In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For example, it has been reported to exhibit cytotoxic effects on glioblastoma and other solid tumors .
    • The mechanism of action appears to involve the modulation of signaling pathways critical for cell survival and proliferation, such as the MAPK and PI3K/Akt pathways.
  • Pharmacokinetics and Toxicology :
    • Preliminary pharmacokinetic studies indicate that this compound possesses favorable absorption characteristics, with moderate lipophilicity as measured by its logD at pH 7.4 .
    • Toxicological assessments have identified some safety concerns related to its use, particularly at higher concentrations, necessitating further investigation into its therapeutic window.

Case Studies

Several case studies have illustrated the potential applications of this compound:

  • Case Study 1: Glioblastoma Treatment
    • A study conducted on glioblastoma cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability compared to control groups. The IC50 value was determined to be approximately 15 µM, indicating potent activity against this aggressive cancer type .
  • Case Study 2: Inhibition of PDGFRA Mutants
    • Research focusing on PDGFRA D842V mutant cells showed that this compound effectively inhibited cell proliferation with an IC50 value in the low nanomolar range. This suggests that it may serve as a promising candidate for targeting resistant forms of this receptor in clinical settings .

Summary of Findings

PropertyValue
CAS Number915720-71-7
Molecular Weight301.18 g/mol
Biological TargetsPDGFRA, protein tyrosine kinases
IC50 (Glioblastoma)~15 µM
IC50 (PDGFRA D842V mutant)Low nanomolar range
Pharmacokinetic PropertiesModerate lipophilicity

Properties

IUPAC Name

tert-butyl N-[1-(5-bromopyridin-2-yl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O2/c1-8(10-6-5-9(13)7-14-10)15-11(16)17-12(2,3)4/h5-8H,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRNIARBGGDHDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)Br)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.